An In-depth Technical Guide to 5-Acetyl-2-aminobenzonitrile (CAS 33720-71-7)
An In-depth Technical Guide to 5-Acetyl-2-aminobenzonitrile (CAS 33720-71-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-aminobenzonitrile, with the CAS number 33720-71-7, is a versatile organic compound that serves as a key intermediate in the synthesis of various chemical entities, most notably in the pharmaceutical sector. Its unique structure, featuring an acetyl group, an amino group, and a nitrile group on a benzene ring, provides multiple reactive sites for chemical modifications, making it a valuable building block for the development of novel therapeutic agents and other specialized chemicals. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known applications, with a focus on data presentation and experimental methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Acetyl-2-aminobenzonitrile is crucial for its handling, storage, and application in chemical synthesis. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 33720-71-7 | [1][2] |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 159-161 °C | [3] |
| Boiling Point | 375 °C (predicted) | [3] |
| Solubility | Soluble in ethanol, ethyl acetate, and chloroform; slightly soluble in water. | [3] |
| IUPAC Name | 5-acetyl-2-aminobenzonitrile | |
| Synonyms | 4'-Amino-3'-cyanoacetophenone, 5-Acetyl-anthranilonitrile, 2-Amino-5-acetylbenzonitrile | [1][2] |
Synthesis of 5-Acetyl-2-aminobenzonitrile
The synthesis of 5-Acetyl-2-aminobenzonitrile can be approached through several synthetic routes. Below are detailed experimental protocols for plausible synthesis pathways.
Experimental Protocol 1: Cyanation of 4-Aminoacetophenone (Conceptual)
This conceptual protocol is based on the introduction of a nitrile group onto the 4-aminoacetophenone backbone. A common method for such a transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.
Step 1: Diazotization of 4-Aminoacetophenone
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In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 4-aminoacetophenone in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water).
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.
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Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
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In a separate reaction vessel, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.
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Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. The temperature should be carefully controlled.
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An evolution of nitrogen gas will be observed. Allow the reaction to proceed to completion, which may require gentle warming.
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After the reaction is complete, the mixture is typically neutralized and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
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The organic layer is then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.
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Purification can be achieved by recrystallization or column chromatography.
Experimental Protocol 2: Amination of a Halogenated Precursor (Conceptual)
This conceptual protocol involves the introduction of an amino group onto a pre-existing acetyl benzonitrile scaffold via nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
Starting Material: 2-Bromo-5-acetylbenzonitrile or 2-Chloro-5-acetylbenzonitrile
Method: Buchwald-Hartwig Amination
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To an oven-dried reaction vessel, add the aryl halide (e.g., 2-bromo-5-acetylbenzonitrile), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
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Add a source of ammonia (e.g., a solution of ammonia in dioxane or an ammonia surrogate like benzophenone imine) and a dry, aprotic solvent (e.g., toluene or dioxane).
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Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for the necessary time to achieve completion, monitoring by TLC or LC-MS.
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After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove inorganic salts.
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The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford 5-Acetyl-2-aminobenzonitrile.
Applications in Drug Development
The primary documented application of 5-Acetyl-2-aminobenzonitrile is as a key intermediate in the synthesis of Cimaterol . Cimaterol is a β-adrenergic agonist that has been investigated for its potential therapeutic effects, including as a bronchodilator and for its muscle-growth promoting properties. The synthesis of Cimaterol from 5-Acetyl-2-aminobenzonitrile highlights the industrial relevance of this starting material.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available data specifically detailing the biological activity, mechanism of action, or any modulated signaling pathways of 5-Acetyl-2-aminobenzonitrile itself. Research has predominantly focused on its utility as a synthetic intermediate rather than its intrinsic biological effects.
While the biological activities of structurally related aminobenzonitrile derivatives have been explored in various contexts, these findings cannot be directly extrapolated to 5-Acetyl-2-aminobenzonitrile. Future research is warranted to investigate the potential pharmacological profile of this compound, which may unveil novel therapeutic applications.
Conclusion
5-Acetyl-2-aminobenzonitrile is a chemical compound of significant interest due to its role as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. This guide has provided a summary of its key physicochemical properties and outlined plausible, detailed experimental protocols for its synthesis. While its application as a precursor to Cimaterol is established, its own biological activity remains an unexplored area. Further investigation into the pharmacological effects and potential mechanisms of action of 5-Acetyl-2-aminobenzonitrile could open new avenues for drug discovery and development. Researchers are encouraged to explore these uncharted territories to fully realize the potential of this intriguing molecule.
